
2,5-dimethyl-1H-pyrrol-1-amine
Overview
Description
2,5-Dimethyl-1H-pyrrol-1-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions and an amine group at the 1 position. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Some studies suggest that pyrrole derivatives can interact with various enzymes and proteins, leading to changes in cellular processes . For instance, some pyrrole derivatives have shown appreciable action against DHFR and enoyl ACP reductase enzymes .
Biochemical Pathways
It’s known that pyrrole derivatives can influence various biochemical pathways due to their broad spectrum of biological activities . For example, some pyrrole derivatives have been found to enhance cell-specific productivity .
Result of Action
One study found that a compound containing a 2,5-dimethylpyrrole structure could suppress cell growth and increase both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives are often involved in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Some studies suggest that pyrrole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
More in vitro or in vivo studies are needed to understand how the effects of this compound change over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5-dimethyl-1H-pyrrol-1-amine is through the Paal-Knorr synthesis. This involves the condensation of 2,5-hexanedione with ammonia or primary amines under acidic conditions . Another method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the condensation reaction .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1H-pyrrol-1-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as bromine, nitric acid, and sulfur trioxide are employed for halogenation, nitration, and sulfonation, respectively.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidines.
Substitution: Halogenated, nitrated, or sulfonated pyrroles.
Scientific Research Applications
Pharmaceutical Applications
2.1 Monoclonal Antibody Production
Recent studies have highlighted the role of derivatives of 2,5-dimethyl-1H-pyrrol-1-amine in enhancing monoclonal antibody (mAb) production. A compound derived from this structure was found to significantly increase the production rates in recombinant Chinese hamster ovary (CHO) cells. Specifically, the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide was shown to improve cell-specific productivity by suppressing cell growth while enhancing glucose uptake and ATP levels during mAb production .
Case Study: Structure-Activity Relationship
A structure-activity relationship (SAR) study indicated that the 2,5-dimethylpyrrole moiety was crucial for the observed enhancement in productivity. The study demonstrated a 2.2-fold increase in cell-specific productivity when this structure was included in the culture conditions .
Synthetic Chemistry Applications
3.1 Building Block for Organic Synthesis
This compound serves as an important building block in organic synthesis. Its derivatives are utilized to create more complex molecules with desired biological activities. For example, it can be used to synthesize various substituted pyrroles and other heterocycles which are integral in drug development .
Data Table: Comparison of Pyrrole Derivatives
Compound Name | Structural Features | Applications |
---|---|---|
N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine | Contains a carbobenzyloxy protecting group | Intermediate in pharmaceutical synthesis |
4-(2,5-dimethylpyrrol)benzoic acid | Benzoic acid moiety | Anti-inflammatory agents |
N-Boc-2,5-dimethylpyrrol-1-amine | Uses Boc protecting group | Versatile synthetic intermediate |
Materials Science Applications
4.1 Conductive Polymers and Organic Electronics
Pyrrole derivatives, including 2,5-dimethyl-1H-pyrrol-1-amines, are explored for their potential applications in organic electronics and conductive polymers. Their ability to form conductive networks makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Research indicates that compounds containing the pyrrole structure exhibit various biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that certain pyrrole derivatives can inhibit tumor cell proliferation and exhibit antiproliferative activity against human cancer cell lines .
Case Study: Antiproliferative Activity
A study involving 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amines demonstrated promising results in inhibiting cancer cell growth in vitro. The compound's structural features were linked to its effectiveness against specific cancer types .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Lacks the amine group at the 1 position.
1-Methyl-2,5-dimethylpyrrole: Contains an additional methyl group at the 1 position.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group at the 3 position.
Uniqueness
2,5-Dimethyl-1H-pyrrol-1-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical reactivity and biological activity. The amine group enhances its ability to form hydrogen bonds, making it more versatile in chemical synthesis and biological interactions .
Biological Activity
2,5-Dimethyl-1H-pyrrol-1-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent studies.
Overview of this compound
This compound is a pyrrole derivative known for its potential applications in drug development. Its structure allows for interactions with various biological targets, making it a candidate for further research in therapeutic contexts.
Research indicates that this compound and its derivatives can interact with key enzymes and proteins within biological systems. For instance, a study highlighted its ability to enhance monoclonal antibody production by suppressing cell growth while increasing glucose uptake and ATP levels in recombinant Chinese hamster ovary (rCHO) cells . This dual action suggests that the compound may modulate metabolic pathways critical for cell viability and productivity.
Antimicrobial Properties
Recent investigations have shown that compounds derived from this compound exhibit significant antimicrobial activity. A series of derivatives were synthesized and tested against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). The results indicated that certain derivatives displayed potent activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
5n | < 1 | Bactericidal |
5q | < 1 | Bacteriostatic |
5r | < 1 | Bactericidal |
Neuroprotective Effects
Some studies suggest that pyrrole derivatives may offer neuroprotective benefits . The mechanisms underlying these effects are still being elucidated but may involve the modulation of oxidative stress responses and inflammation pathways.
Anticancer Activity
In vitro studies have demonstrated that certain pyrrole derivatives exhibit antiproliferative effects against human cancer cell lines. For example, one study reported that compounds containing a pyrrole scaffold showed significant inhibition of cell proliferation in various cancer models, suggesting potential applications in cancer therapy .
Structure-Activity Relationships (SAR)
The SAR studies conducted on 2,5-dimethylpyrrole derivatives reveal critical insights into how structural modifications influence biological activity. For example:
- Substituent Effects : The introduction of bulky groups at specific positions on the pyrrole ring has been shown to enhance antibacterial activity against M. tuberculosis.
- Functionalization : Variations in functional groups attached to the pyrrole core can significantly affect the compound's efficacy and selectivity towards biological targets .
Case Study 1: Monoclonal Antibody Production
A detailed study investigated the impact of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide on monoclonal antibody production in rCHO cells. The compound not only improved yield but also modified the N-glycan profile of antibodies produced, which is crucial for therapeutic efficacy .
Case Study 2: Antitubercular Activity
In another significant study, derivatives of 2,5-dimethylpyrrole were screened for their antitubercular properties. The most promising candidates demonstrated MIC values below 1 µg/mL against resistant strains, indicating their potential as new therapeutic agents against tuberculosis .
Properties
IUPAC Name |
2,5-dimethylpyrrol-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-3-4-6(2)8(5)7/h3-4H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRGBZDHLOOTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227310 | |
Record name | Pyrrole, 2,5-dimethyl-N-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765-71-9 | |
Record name | Pyrrole, 2,5-dimethyl-N-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrole, 2,5-dimethyl-N-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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